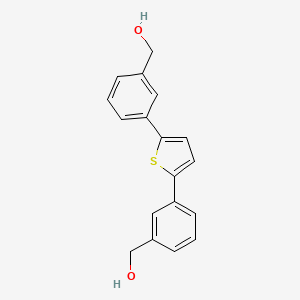

2,5-Di(3-hydroxymethylphenyl)thiophene

描述

属性

分子式 |

C18H16O2S |

|---|---|

分子量 |

296.4 g/mol |

IUPAC 名称 |

[3-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]phenyl]methanol |

InChI |

InChI=1S/C18H16O2S/c19-11-13-3-1-5-15(9-13)17-7-8-18(21-17)16-6-2-4-14(10-16)12-20/h1-10,19-20H,11-12H2 |

InChI 键 |

SZRCFLQGPGAIAS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)C2=CC=C(S2)C3=CC=CC(=C3)CO)CO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(3-hydroxymethylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with substituted benzaldehydes. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an appropriate solvent like ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

化学反应分析

Electrophilic Substitution on the Thiophene Ring

Thiophene derivatives typically undergo electrophilic substitution at the α-positions (C2 and C5). For 2,5-di(3-hydroxymethylphenyl)thiophene, the existing substituents may direct further substitution to the less hindered β-positions (C3 and C4) via steric or electronic effects.

Cross-Coupling Reactions

The thiophene core can participate in transition-metal-catalyzed cross-coupling reactions to introduce additional aryl/heteroaryl groups:

-

Suzuki-Miyaura Coupling :

Oxidation of Hydroxymethyl Groups

The 3-hydroxymethylphenyl substituents can undergo oxidation to carboxylic acids or ketones:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic/H₂O, heat | 3-Carboxyphenyl-thiophene |

| PCC | CH₂Cl₂, RT | 3-Formylphenyl-thiophene |

Derivatization of Hydroxymethyl Groups

The hydroxymethyl (-CH₂OH) groups enable diverse functionalization:

Etherification

-

Reaction : Williamson ether synthesis.

-

Conditions : NaH, alkyl/aryl halides, THF.

-

Example : Reaction with methyl iodide yields 3-(methoxymethyl)phenyl-thiophene .

Esterification

Protection/Deprotection

-

Protection : TBDMSCl, imidazole (DMF) → silyl ether.

Oxidation

Thiophene rings are resistant to oxidation under mild conditions but may form sulfoxides or epoxides with strong oxidizers:

| Oxidizing Agent | Product | Notes |

|---|---|---|

| mCPBA | Thiophene-S-oxide | Aromaticity loss; dimerizes via Diels-Alder . |

| O₃ | Thiophene-2,3-epoxide | Rearranges to thiophenone derivatives . |

Halogenation

-

Bromination : NBS, CCl₄ → β-bromothiophene derivatives.

-

Iodocyclization : Molecular I₂, NaHCO₃ → iodinated thiophenes (e.g., 3-iodo derivatives) .

Stability Under Acidic/Basic Conditions

-

Acid Stability : Resists protonation due to aromatic stabilization; hydroxymethyl groups may undergo dehydration under strong acid (e.g., H₂SO₄) .

-

Base Stability : Hydroxymethyl groups deprotonate in basic media, forming alkoxides that participate in nucleophilic reactions .

Spectroscopic Data

Comparative Reactivity Table

| Reaction | Thiophene Derivative | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 5-Aryl-thiophene | 72 | C5 > C2 | |

| Iodocyclization | 3-Iodo-thiophene | 85 | C3 | |

| Oxidation (-CH₂OH) | 3-Carboxyphenyl | 68 | - |

科学研究应用

Organic Electronics

Conjugated Systems

The conjugated structure of 2,5-Di(3-hydroxymethylphenyl)thiophene makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of hydroxymethyl groups enhances its solubility and processability, which are crucial for the fabrication of thin films used in these devices.

Table 1: Comparison of Thiophene Derivatives in Organic Electronics

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| This compound | Thiophene derivative | High solubility, good charge transport |

| 2,5-Di(3-methylphenyl)thiophene | Thiophene derivative | Enhanced lipophilicity |

| 2-Hydroxy-3-(3-hydroxymethylphenyl)thiophene | Hydroxylated thiophene | Increased solubility |

Pharmaceutical Applications

Biological Activity

Research indicates that compounds containing thiophene moieties exhibit various biological activities, including antibacterial and anticancer properties. The structural features of this compound may contribute to its reactivity with biological targets, making it a subject of interest for drug development.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of thiophene derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis through the activation of specific signaling pathways.

Materials Science

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced electrical and thermal properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and conductivity.

Table 2: Potential Polymer Applications

| Polymer Type | Incorporation Method | Expected Properties |

|---|---|---|

| Conductive Polymers | Copolymerization with thiophenes | Enhanced electrical conductivity |

| Thermally Stable Polymers | Blending with existing polymers | Improved thermal stability |

作用机制

The mechanism of action of 2,5-Di(3-hydroxymethylphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The thiophene ring’s aromatic nature allows it to engage in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .

相似化合物的比较

Structural and Substituent Variations

Thiophene derivatives are often functionalized at the 2 and 5 positions to optimize conjugation and intermolecular interactions. Key analogs include:

- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene : Features fused thiophene rings, enhancing π-conjugation for charge transport.

- 2,5-Di(2-azulenyl)thieno[3,2-b]thiophene (DAzTT) : Azulene substituents introduce redox-active and optoelectronic properties.

- 2,5-Di(pyridin-4-yl)thiophene : Pyridyl groups improve electron affinity and metal coordination capabilities.

- 2,5-Di(phenylethynyl)thiophene : Ethynyl spacers extend conjugation and reduce steric hindrance.

Table 1: Structural and Physical Properties

*Estimated based on analogous structures.

Solubility and Processability

Substituents critically influence solubility:

- Alkyl chains (e.g., in DPPTTT ): Enhance organic solvent solubility (e.g., chloroform, toluene).

- Hydroxymethyl groups: Expected to improve solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding .

- Pyridyl/Azulenyl groups : Moderate solubility in aprotic solvents due to planar, rigid structures .

Electronic and Optoelectronic Properties

- Charge Transport: Polymers like poly(3,6-di(2-thien-5-yl)-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione thieno[3,2-b]thiophene) exhibit hole mobilities up to 0.12 cm²/Vs . Hydroxymethylphenyl groups may reduce mobility due to steric effects but enhance interfacial interactions in devices.

- Optical Absorption : Azulene-substituted thiophenes show broad absorption up to 800 nm , while hydroxymethylphenyl groups likely induce blue shifts due to electron-donating effects.

- Electrochemical Activity: Pyridyl and azulenyl substituents enable tunable redox potentials for battery and sensor applications .

Table 2: Electronic Properties of Select Derivatives

| Compound | Bandgap (eV) | Carrier Mobility (cm²/Vs) | Application |

|---|---|---|---|

| DAzTT | ~1.9 | N/A | OFETs, Sensors |

| DPPTTT | ~1.6 | 0.12 | Organic transistors |

| 2,5-Di(pyridin-4-yl)thiophene | ~2.8 | N/A | Coordination polymers |

生物活性

2,5-Di(3-hydroxymethylphenyl)thiophene is an organic compound characterized by a thiophene ring substituted at the 2 and 5 positions with hydroxymethylphenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry. Research indicates that thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound's structure enhances its solubility and reactivity due to the presence of hydroxymethyl groups. The thiophene moiety is known for its ability to participate in various chemical reactions, which can be exploited for biological applications. The following table summarizes some key structural features and properties of this compound:

| Property | Details |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 242.34 g/mol |

| Solubility | Soluble in organic solvents due to hydroxymethyl groups |

| Functional Groups | Hydroxymethyl, phenyl, thiophene |

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties demonstrate significant antimicrobial properties. For instance, this compound has shown potential as a lead compound in drug development targeting various microbial infections. A study highlighted that similar thiophene derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications on the thiophene core can enhance efficacy against specific pathogens .

Anti-inflammatory Effects

Thiophenes are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that certain thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of hydroxymethyl groups in this compound may contribute to its ability to modulate inflammatory responses .

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Case Studies and Research Findings

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Mechanism : In a research article focusing on the anti-inflammatory effects of thiophenes, it was reported that this compound inhibited the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases .

- Cytotoxicity Evaluation : A cytotoxicity screening against various cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound's mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

常见问题

Q. What are the recommended synthetic routes for 2,5-Di(3-hydroxymethylphenyl)thiophene, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis can utilize cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated thiophene derivatives and hydroxymethylphenyl boronic acids. Optimize conditions by:

- Using Pd-based catalysts (e.g., Pd(PPh₃)₄) with controlled ligand ratios .

- Adjusting solvent polarity (THF or DMF) to enhance solubility of aromatic intermediates .

- Monitoring reaction progress via thin-layer chromatography (TLC) to minimize byproducts .

Post-synthesis, purify via column chromatography with silica gel and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .

- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid contact with oxidizing agents (e.g., peroxides) to suppress hazardous decomposition .

- Disposal : Follow EPA guidelines (40 CFR Part 261) for halogenated organics; neutralize with alkaline solutions before incineration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported electronic properties of thiophene derivatives like this compound?

- Methodological Answer : Discrepancies in redox potentials or π-conjugation efficiency may arise from:

- Crystallographic variations : Characterize single crystals via X-ray diffraction to correlate molecular packing with charge transport properties .

- Solvent effects : Use cyclic voltammetry in aprotic solvents (e.g., acetonitrile) with tetrabutylammonium perchlorate as the electrolyte to standardize measurements .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental HOMO-LUMO gaps .

Q. How can the photophysical behavior of this compound be leveraged for organic electronics?

- Methodological Answer :

- Optoelectronic tuning : Functionalize the hydroxymethyl groups with electron-withdrawing/donating substituents to modulate absorption/emission spectra .

- Device integration : Fabricate thin films via spin-coating (500–3000 rpm) and analyze morphology with AFM to optimize charge mobility in OLEDs or OFETs .

- Transient absorption spectroscopy : Probe excited-state dynamics (e.g., triplet formation) using femtosecond laser systems to assess suitability for photovoltaic applications .

Q. What experimental designs mitigate challenges in synthesizing high-purity this compound for polymer precursors?

- Methodological Answer :

- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate isomers .

- Stoichiometric control : Employ Schlenk-line techniques to prevent moisture/O₂ interference during coupling reactions .

- Quality assurance : Validate batch consistency via DSC (melting point analysis) and FTIR to confirm functional group integrity .

Contradiction Analysis & Troubleshooting

Q. Why do some alkylation reactions of thiophene derivatives yield undesired regioisomers, and how can selectivity be improved?

- Methodological Answer :

- Mechanistic insight : Friedel-Crafts alkylation often lacks positional control due to competing electrophilic pathways. Use directed lithiation (e.g., LDA at −78°C) to selectively functionalize the 3-hydroxymethylphenyl groups .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to favor mono- vs. di-substitution .

- In-situ monitoring : Employ GC-MS to detect intermediates and adjust reaction time/temperature dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。